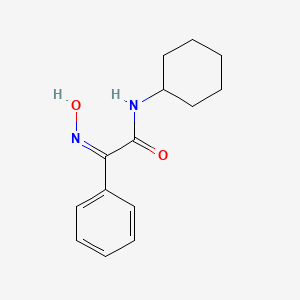
(2Z)-N-cyclohexyl-2-(hydroxyimino)-2-phenylethanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-N-cyclohexyl-2-(hydroxyimino)-2-phenylethanamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexyl group, a hydroxyimino group, and a phenylethanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-cyclohexyl-2-(hydroxyimino)-2-phenylethanamide typically involves the reaction of cyclohexylamine with 2-phenyl-2-oxoacetic acid, followed by the introduction of a hydroxyimino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial methods often optimize the process for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-N-cyclohexyl-2-(hydroxyimino)-2-phenylethanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH adjustments.
Major Products Formed
The major products formed from these reactions include nitroso compounds, nitro compounds, amines, hydroxylamines, and substituted phenyl derivatives. These products can have different properties and applications based on their chemical structure.
Applications De Recherche Scientifique
(2Z)-N-cyclohexyl-2-(hydroxyimino)-2-phenylethanamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2Z)-N-cyclohexyl-2-(hydroxyimino)-2-phenylethanamide involves its interaction with molecular targets and pathways in biological systems. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, influencing their activity. The cyclohexyl and phenyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z)-2-(Hydroxyimino)cyclopentanol: Similar in structure but with a cyclopentyl group instead of a cyclohexyl group.
Ethyl (2Z)-(hydroxyimino)(methylsulfanyl)acetate: Contains a methylsulfanyl group and an ethyl ester instead of the cyclohexyl and phenylethanamide groups.
Uniqueness
(2Z)-N-cyclohexyl-2-(hydroxyimino)-2-phenylethanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H18N2O2 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
(2Z)-N-cyclohexyl-2-hydroxyimino-2-phenylacetamide |
InChI |
InChI=1S/C14H18N2O2/c17-14(15-12-9-5-2-6-10-12)13(16-18)11-7-3-1-4-8-11/h1,3-4,7-8,12,18H,2,5-6,9-10H2,(H,15,17)/b16-13- |
Clé InChI |
XKDPIUCQIMUFJU-SSZFMOIBSA-N |
SMILES isomérique |
C1CCC(CC1)NC(=O)/C(=N\O)/C2=CC=CC=C2 |
SMILES canonique |
C1CCC(CC1)NC(=O)C(=NO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(4-chloro-2-methylphenoxy)butan-1-one](/img/structure/B11598447.png)
![(5Z)-3-Cyclohexyl-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylideneimidazolidin-4-one](/img/structure/B11598449.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide](/img/structure/B11598454.png)
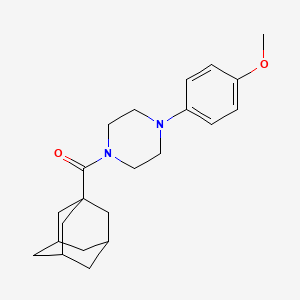
![(5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11598469.png)
![Ethyl 4-{2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-YL]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-amido}benzoate](/img/structure/B11598482.png)
![prop-2-en-1-yl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11598484.png)
![Ethyl [2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B11598493.png)
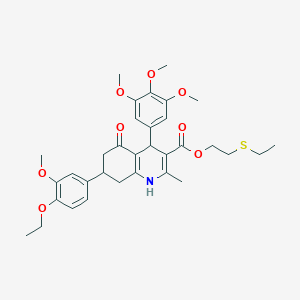
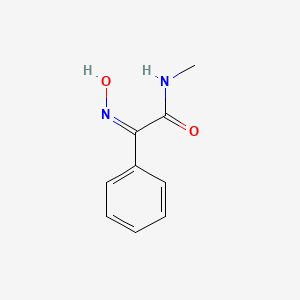
![2-fluoro-N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11598508.png)
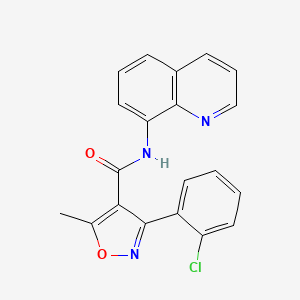
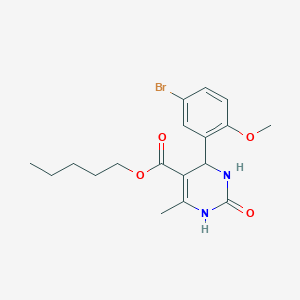
![ethyl (4Z)-1-cyclohexyl-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11598526.png)
